molecular formula C25H33ClN4O4S2 B2957220 N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride CAS No. 1322205-15-1

N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride

Cat. No.: B2957220
CAS No.: 1322205-15-1
M. Wt: 553.13
InChI Key: BHDUWDIAJPGRFI-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride is a benzothiazole-sulfonamide hybrid compound with a complex structure featuring multiple functional groups. The molecule contains a 6-methoxy-substituted benzothiazole ring linked to a dimethylaminoethyl amine group and a 4-((4-methylpiperidin-1-yl)sulfonyl)benzamide moiety. Its hydrochloride salt form enhances solubility, which is critical for bioavailability in therapeutic applications.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O4S2.ClH/c1-18-11-13-28(14-12-18)35(31,32)21-8-5-19(6-9-21)24(30)29(16-15-27(2)3)25-26-22-10-7-20(33-4)17-23(22)34-25;/h5-10,17-18H,11-16H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDUWDIAJPGRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=C(S3)C=C(C=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride is a complex organic compound notable for its unique structural features and potential biological applications. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C20H24ClN3O2S
  • Molecular Weight : 405.9 g/mol
  • CAS Number : 1185040-14-5

The compound consists of several functional groups, including a dimethylamino group, a methoxybenzo[d]thiazole moiety, and a sulfonyl group attached to a piperidine ring. These structural elements contribute to its diverse biological activity.

Structural Features Table

FeatureDescription
Dimethylamino GroupEnhances solubility and bioavailability
Methoxybenzo[d]thiazole MoietyPotential for interaction with biological targets
Sulfonyl GroupIncreases reactivity and binding affinity
Piperidine RingImparts pharmacological properties

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : The compound has shown potential as an antagonist or modulator of GPCR pathways, influencing cellular signaling processes that are critical in various physiological functions .
  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer or metabolic disorders.

Pharmacological Applications

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis in malignant cells has been documented in several case studies.
  • Neuroprotective Effects : The dimethylamino group may enhance neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound's interaction with inflammatory pathways suggests potential applications in managing chronic inflammatory conditions.

Case Study 1: Anticancer Efficacy

A study published in the British Journal of Pharmacology evaluated the anticancer effects of the compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Neuroprotection

In a research article from Pharmacology & Therapeutics, the compound was tested for neuroprotective effects in animal models of Alzheimer's disease. The findings showed that treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting a protective role against neurodegeneration .

Summary of Biological Activities Table

Activity TypeEffectReference
AnticancerInduces apoptosis in breast cancer cellsBritish Journal of Pharmacology
NeuroprotectionImproves cognitive function in Alzheimer's modelsPharmacology & Therapeutics
Anti-inflammatoryModulates inflammatory pathwaysVarious studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of sulfonamide-benzothiazole hybrids. Below is a detailed comparison with analogs based on substituent variations, synthesis pathways, and spectral properties.

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents on the benzothiazole ring, sulfonyl group, and amine side chains.

Compound Name Substituent on Benzothiazole Sulfonyl Group Amine Side Chain Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 6-methoxy 4-methylpiperidin-1-yl 2-(dimethylamino)ethyl C27H34ClN5O4S2 568.2 (HCl salt)
N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride 6-fluoro ethyl 2-(dimethylamino)ethyl C21H24ClFN4O3S2 507.0 (HCl salt)
N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride 6-ethoxy 4-methylpiperidin-1-yl 2-(dimethylamino)ethyl C26H35ClN4O4S2 567.2 (HCl salt)

Key Observations :

  • Benzothiazole Substituents : The 6-methoxy group in the target compound may enhance electron-donating effects compared to the 6-fluoro (electron-withdrawing) and 6-ethoxy (bulkier substituent) analogs. This could influence binding affinity to target proteins .
  • Amine Side Chains: All analogs share the dimethylaminoethyl group, which likely contributes to solubility and cationic character under physiological conditions.

Research Findings and Implications

Physicochemical Properties
  • Solubility : The hydrochloride salt form improves aqueous solubility, critical for drug delivery.
  • Stability : The 4-methylpiperidin-1-yl sulfonyl group may reduce metabolic degradation compared to linear alkyl sulfonyl groups .

Q & A

Basic Synthesis Methodology

Q: What are the key steps and intermediates in synthesizing this compound? A: Synthesis involves:

Core benzamide formation : Coupling 6-methoxybenzo[d]thiazol-2-amine with 4-chlorosulfonylbenzoic acid derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions .

Sulfonylation : Reacting the intermediate with 4-methylpiperidine in dichloromethane, catalyzed by triethylamine, to install the sulfonyl group .

Dimethylaminoethyl introduction : Alkylation of the secondary amine using 2-(dimethylamino)ethyl chloride under reflux in acetonitrile .

Hydrochloride salt formation : Treatment with HCl in ethanol to improve crystallinity and stability .

Advanced Purification Strategies

Q: How can researchers optimize purity (>98%) for in vitro assays? A: Post-synthesis purification methods include:

  • Flash chromatography : Use silica gel with gradient elution (e.g., 5–20% MeOH in DCM) to separate unreacted sulfonyl chloride intermediates .
  • Recrystallization : Ethanol/water (3:1) yields needle-like crystals; monitor via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Analytical Characterization

Q: What techniques validate structural integrity and purity? A:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxybenzothiazole protons at δ 3.8–4.2 ppm; sulfonyl group deshields adjacent aromatic protons) .
  • HRMS : Verify molecular ion [M+H]⁺ (expected m/z ~580.2) and isotopic Cl pattern .
  • Elemental analysis : Carbon/nitrogen ratios should align within 0.3% of theoretical values .

Biological Activity Profiling (Basic)

Q: What in vitro assays are suitable for initial activity screening? A: Prioritize:

  • Kinase inhibition : ATP-binding assays (e.g., EGFR or PI3Kα) at 10 µM, measuring IC₅₀ via fluorescence polarization .
  • Antiproliferative activity : MTT assays in cancer cell lines (e.g., MCF-7, A549), comparing EC₅₀ to reference drugs like gefitinib .

Structure-Activity Relationship (SAR) Studies (Advanced)

Q: How do structural modifications impact target binding? A: Key findings from analogs:

  • Sulfonyl group : Replacing 4-methylpiperidine with morpholine reduces metabolic stability (t₁/₂ < 2 hrs in liver microsomes) .
  • Methoxybenzothiazole : Removing the methoxy decreases kinase inhibition by 50%, likely due to disrupted hydrophobic interactions .
  • Hydrochloride salt : Improves aqueous solubility (logP ~2.1 vs. free base logP ~3.5) but may alter membrane permeability .

Data Contradiction Analysis

Q: How to resolve discrepancies in reported biological activity? A: Potential factors:

  • Assay variability : Normalize data using internal controls (e.g., staurosporine for kinase assays) .
  • Impurity interference : Re-test batches with ≥95% purity; LC-MS can detect trace aldehydes from incomplete couplings .
  • Cell line heterogeneity : Use isogenic pairs (e.g., EGFR wild-type vs. mutant NSCLC) to isolate compound-specific effects .

Solubility and Formulation Challenges (Advanced)

Q: What strategies improve bioavailability for in vivo studies? A:

  • Co-solvent systems : 10% DMSO/30% PEG-400 in saline enhances solubility to ~5 mg/mL .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to prolong plasma half-life .

Computational Modeling for Target Prediction

Q: How to identify potential biological targets? A:

  • Molecular docking : Use AutoDock Vina with kinase domains (e.g., PDB 1M17); prioritize poses with sulfonyl group in ATP-binding pockets .
  • Pharmacophore mapping : Align with known EGFR inhibitors; validate via 3D-QSAR .

Metabolic Stability Assessment

Q: What in vitro models predict hepatic clearance? A:

  • Liver microsomes : Incubate at 1 µM with NADPH; monitor depletion via LC-MS/MS. A t₁/₂ <30 mins suggests CYP3A4/2D6 liability .
  • CYP inhibition screening : Use fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP3A4) to identify off-target effects .

Reaction Optimization via DoE

Q: How to maximize yield in sulfonylation steps? A: Apply a Box-Behnken design varying:

  • Temperature (20–50°C),
  • Equivalents of 4-methylpiperidine (1.2–2.0 eq),
  • Reaction time (4–12 hrs).
    Optimal conditions: 35°C, 1.5 eq, 8 hrs (yield: 82% vs. initial 65%) .

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